ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- is a synthetic organic compound belonging to the class of nitrogen mustard compounds. These compounds are characterized by having two beta-haloalkyl groups bound to a nitrogen atom . This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
The synthesis of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- involves the reaction of aniline with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- has several scientific research applications:
Mechanism of Action
The mechanism of action of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- involves its ability to form crosslinks with DNA, thereby inhibiting DNA replication and transcription . This action is primarily responsible for its cytotoxic and antitumor effects. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparison with Similar Compounds
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-HEXYLOXY- is unique compared to other nitrogen mustard compounds due to its specific chemical structure and properties. Similar compounds include:
N,N-Bis(2-chloroethyl)aniline: Another nitrogen mustard compound with similar chemical properties.
Chlorambucil: A nitrogen mustard derivative used as an anticancer agent.
Melphalan: Another nitrogen mustard derivative with applications in cancer treatment.
These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.
Properties
CAS No. |
82894-36-8 |
---|---|
Molecular Formula |
C16H25Cl2NO |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-hexoxyaniline |
InChI |
InChI=1S/C16H25Cl2NO/c1-2-3-4-5-14-20-16-8-6-15(7-9-16)19(12-10-17)13-11-18/h6-9H,2-5,10-14H2,1H3 |
InChI Key |
DDYJOWOZCRCCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.